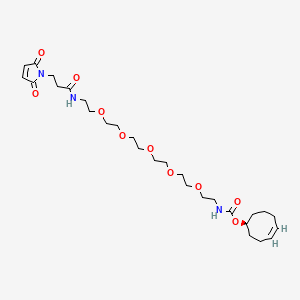

TCO-PEG5-maleimide

Description

Properties

Molecular Formula |

C28H45N3O10 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1 |

InChI Key |

LBMJALQQXNOTES-FICSVKCPSA-N |

Isomeric SMILES |

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG5-Maleimide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG5-maleimide is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker molecule is composed of three key components: a trans-cyclooctene (TCO) group, a maleimide group, and a five-unit polyethylene glycol (PEG5) spacer.[2] The TCO group facilitates rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules, a process known as the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] Concurrently, the maleimide group allows for covalent attachment to molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides. The hydrophilic PEG5 spacer enhances solubility and reduces steric hindrance, improving the overall properties of the resulting conjugate.[1]

Core Properties and Specifications

TCO-PEG5-maleimide is a versatile tool for researchers, and its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 583.67 g/mol | [4] |

| Appearance | White solid or colorless to slightly yellow oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, ethanol, DMSO, DMF, Chloroform, DCM | |

| Storage Conditions | Store at -20°C, desiccated |

Chemical Structure and Reactivity

The unique bifunctional nature of TCO-PEG5-maleimide allows for a two-step, orthogonal conjugation strategy.

Quantitative Data on Reaction Kinetics and Stability

The efficiency of bioconjugation reactions using TCO-PEG5-maleimide is underpinned by favorable reaction kinetics and stability of the reactive groups under specific conditions.

TCO-Tetrazine Reaction Kinetics

The iEDDA reaction between TCO and tetrazine is exceptionally fast, allowing for efficient conjugation even at low concentrations.

| Reaction Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Aqueous media |

Maleimide Group Stability

The stability of the maleimide group is crucial for successful conjugation and is influenced by pH and temperature.

| Condition | Observation | Source(s) |

| pH 6.5 - 7.5 | Optimal for selective reaction with thiols. | |

| pH > 7.5 | Increased reactivity towards primary amines and hydrolysis of the maleimide group. | |

| Storage at 4°C for 7 days | Approximately 10% decrease in maleimide reactivity. | |

| Storage at 20°C for 7 days | Approximately 40% decrease in maleimide reactivity. |

Experimental Protocols

Detailed methodologies for utilizing TCO-PEG5-maleimide in bioconjugation are provided below.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol outlines the steps for conjugating the maleimide group of TCO-PEG5-maleimide to a thiol-containing protein.

Materials:

-

Protein with free sulfhydryl groups (e.g., antibody)

-

TCO-PEG5-maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Linker Preparation: Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20-fold molar excess of the TCO-PEG5-maleimide stock solution to the protein solution. Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.

-

Purification: Remove excess, unreacted TCO-PEG5-maleimide using a desalting column to obtain the purified TCO-functionalized protein.

Protocol 2: TCO-Tetrazine Click Chemistry

This protocol describes the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

-

TCO-functionalized molecule (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-functionalized and tetrazine-functionalized molecules in the reaction buffer.

-

Click Reaction: Mix the two solutions, typically using a 1:1 to 1:1.5 molar ratio of TCO to tetrazine.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

-

Purification (Optional): If necessary, the final conjugate can be purified using size-exclusion chromatography.

Applications in Drug Development

TCO-PEG5-maleimide is a key enabling technology in the development of sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells. TCO-PEG5-maleimide can be used to link the antibody to the drug payload. The following diagram illustrates the mechanism of an ADC targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. TCO-PEG5-maleimide can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Conclusion

TCO-PEG5-maleimide is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual reactivity, enabled by the TCO and maleimide groups, allows for the precise and efficient construction of complex biomolecules. The inclusion of a PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. A thorough understanding of its properties, reaction kinetics, and appropriate handling as outlined in this guide is essential for its successful application in the synthesis of next-generation therapeutics and research probes.

References

TCO-PEG5-Maleimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

TCO-PEG5-maleimide is a heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, drug delivery, and diagnostics. This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on antibody-drug conjugates (ADCs) and protein-protein conjugation. Detailed experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile linker in their work.

This linker incorporates three key functional components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a maleimide group. The TCO moiety facilitates rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] Concurrently, the maleimide group enables selective covalent bond formation with thiol (-SH) groups, commonly found in cysteine residues of proteins.[1] The PEG5 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1]

Chemical Structure and Properties

The chemical structure of TCO-PEG5-maleimide allows for precise and efficient coupling of biomolecules. While slight variations exist, a common form of this linker possesses the properties summarized in the tables below. It is important to note that derivatives, such as TCO-PEG5-amido-maleimide, are also available and may have different molecular weights and formulas.

Table 1: Physicochemical Properties of TCO-PEG5-Maleimide

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₄₀N₂O₉ | [1] |

| Molecular Weight | 512.59 g/mol | [1] |

| Purity | ≥95% | |

| Appearance | White solid | |

| Solubility | Soluble in water, ethanol, DMSO, DMF |

Table 2: Functional Group Reactivity

| Functional Group | Reactive Partner | Reaction Type | Key Features | Reference(s) |

| Trans-cyclooctene (TCO) | Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) "Click Chemistry" | Ultrafast kinetics, high specificity, biocompatible (copper-free) | |

| Maleimide | Thiol (Sulfhydryl, -SH) | Michael Addition | High selectivity for thiols at pH 6.5-7.5, forms a stable thioether bond |

Table 3: Storage and Handling

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C | |

| Handling | Store in a desiccated environment, protected from light. Prepare fresh solutions in anhydrous solvents like DMSO or DMF immediately before use. Avoid frequent freeze-thaw cycles. |

Key Applications and Experimental Workflows

TCO-PEG5-maleimide is instrumental in the precise construction of complex biomolecular architectures. Its dual reactivity allows for a two-step sequential or one-pot conjugation strategy, providing flexibility in experimental design.

Antibody-Drug Conjugate (ADC) Development

In the development of ADCs, TCO-PEG5-maleimide can be used to link a cytotoxic drug to an antibody. A typical workflow involves the initial attachment of the linker to the drug, followed by the conjugation of the drug-linker complex to the antibody.

Protein-Protein Conjugation

The bioorthogonal nature of the TCO-tetrazine reaction makes this linker ideal for conjugating two different proteins with high specificity, even in complex biological media.

Experimental Protocols

The following are generalized protocols for the key reactions involving TCO-PEG5-maleimide. Optimization is recommended for specific applications.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol details the conjugation of the maleimide group of TCO-PEG5-maleimide to free thiol groups on a protein.

Materials:

-

Protein with accessible thiol groups (e.g., antibody with reduced cysteines)

-

TCO-PEG5-maleimide

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification tools (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-100 molar excess of TCEP to the protein solution, flush with an inert gas (e.g., nitrogen or argon), and incubate for 20-30 minutes at room temperature. Note: If using DTT for reduction, it must be removed prior to adding the maleimide reagent.

-

-

TCO-PEG5-Maleimide Stock Solution Preparation:

-

Immediately before use, dissolve TCO-PEG5-maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10-20 molar excess of the TCO-PEG5-maleimide stock solution to the protein solution while gently stirring or vortexing.

-

Flush the reaction vial with an inert gas, seal it, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the excess, unreacted TCO-PEG5-maleimide and other small molecules by size-exclusion chromatography or dialysis.

-

The resulting TCO-functionalized protein is now ready for the subsequent click chemistry reaction.

-

Protocol 2: TCO-Tetrazine Click Chemistry

This protocol describes the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

-

TCO-functionalized molecule (e.g., the product from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO- and tetrazine-functionalized molecules in the reaction buffer.

-

-

Click Reaction:

-

Mix the TCO- and tetrazine-containing solutions. A 1.05-1.5 molar excess of the tetrazine reagent relative to the TCO-containing molecule is often recommended as a starting point.

-

The reaction is typically rapid and can be incubated for 30-120 minutes at room temperature or 4°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

-

-

Storage:

-

Store the final conjugate at 4°C. For long-term storage, the addition of cryoprotectants and storage at -20°C or -80°C may be appropriate.

-

Conclusion

TCO-PEG5-maleimide is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combined with the favorable properties of the PEG spacer, makes it an invaluable tool for researchers and professionals in drug development and related scientific disciplines. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of TCO-PEG5-maleimide in a variety of innovative research and development endeavors.

References

A Technical Guide to the Mechanism and Application of TCO-PEG5-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the TCO-PEG5-maleimide linker, a heterobifunctional tool increasingly employed in the precise construction of complex bioconjugates. We will delve into its mechanism of action, supported by quantitative data, and provide detailed experimental protocols for its application.

Introduction to TCO-PEG5-Maleimide

TCO-PEG5-maleimide is a versatile chemical linker designed with three key functional components:

-

A trans-cyclooctene (TCO) group: This strained alkene is the reactive handle for an exceptionally fast and selective bioorthogonal reaction.

-

A polyethylene glycol (PEG5) spacer: This five-unit PEG chain enhances the linker's solubility in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1]

-

A maleimide group: This functionality provides a highly selective means of conjugation to thiol groups, which are naturally present in the cysteine residues of proteins or can be engineered into molecules of interest.[1]

This trifecta of components makes TCO-PEG5-maleimide an ideal reagent for two-step bioconjugation strategies, enabling the precise and stable linkage of diverse molecular entities, such as antibodies to drugs in antibody-drug conjugates (ADCs), or imaging agents to targeting proteins.[1][2]

Mechanism of Action

The utility of TCO-PEG5-maleimide lies in its dual, orthogonal reactivity. The maleimide and TCO groups react with their respective partners under distinct, biocompatible conditions, allowing for a controlled, stepwise conjugation process.

Maleimide-Thiol Conjugation

The maleimide group reacts with free sulfhydryl (thiol) groups (-SH) via a Michael addition reaction.[3] This reaction is most efficient and specific within a pH range of 6.5-7.5. At this pH, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the double bond of the maleimide ring, resulting in the formation of a stable thioether bond. At pH 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high specificity for cysteine residues over lysine residues in proteins.

It is important to note that the resulting succinimide thioether can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in vivo. However, the succinimide ring can be hydrolyzed to a more stable, ring-opened form, which is resistant to this thiol exchange.

TCO-Tetrazine Ligation: An Ultrafast Click Chemistry Reaction

The TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine (Tz). This bioorthogonal "click" reaction is renowned for its exceptional speed and selectivity. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, creating an irreversible and stable dihydropyridazine linkage. This reaction is biocompatible, requiring no cytotoxic catalysts (like copper in CuAAC), and proceeds rapidly even at low micromolar concentrations in complex biological media.

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. This rapid reactivity is crucial for applications requiring fast labeling, such as in vivo imaging or pre-targeting strategies.

Quantitative Data

The efficiency of the two reactive ends of TCO-PEG5-maleimide is underscored by their reaction kinetics and stability.

TCO-Tetrazine Ligation Kinetics

The TCO-tetrazine reaction is exceptionally fast, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives used.

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| General TCO-Tetrazine | > 800 M⁻¹s⁻¹ | Aqueous Media | |

| Optimized TCO-Tetrazine Pairs | up to 10⁷ M⁻¹s⁻¹ | Not Specified | |

| TCO and various Tetrazines | 1100 - 73,000 M⁻¹s⁻¹ | Buffered Aqueous Solution, 37°C |

Maleimide-Thiol Conjugation and Stability

The maleimide-thiol reaction is generally fast, though the stability of the resulting bond can be a concern.

| Parameter | Value | Conditions | Reference |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous Buffer | |

| Relative Reactivity (Thiol vs. Amine) | ~1000:1 | pH 7 | |

| Deconjugation of Cysteine-ADCs (N-alkyl maleimide) | 35-67% | In serum over 7 days at 37°C | |

| Deconjugation of Cysteine-ADCs (N-aryl maleimide) | < 20% | In serum over 7 days at 37°C | |

| Stability of TCO-labeled IgG | ~10.5% loss of reactivity | 4 weeks at 4°C, pH 7.5 | |

| Stability of TCO-labeled IgG | ~7% loss of reactivity | 4 weeks at -20°C, pH 7.5 |

Experimental Protocols

The following are generalized protocols for the use of TCO-PEG5-maleimide in a two-step bioconjugation strategy. Optimization will be required for specific applications.

Protocol 1: Conjugation of TCO-PEG5-Maleimide to a Thiol-Containing Protein

This protocol describes the first step of labeling a protein with the TCO-PEG5-maleimide linker.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced cysteines)

-

TCO-PEG5-maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: N-acetylcysteine or 2-mercaptoethanol.

-

Anhydrous DMSO or DMF.

-

Desalting column for purification.

Procedure:

-

Protein Preparation: If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced.

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Remove the excess TCEP using a desalting column.

-

-

Linker Preparation: Immediately before use, dissolve the TCO-PEG5-maleimide in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the TCO-PEG5-maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light.

-

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.

-

Purification: Remove the excess linker and quenching reagent using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) of the TCO-functionalized protein using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the second step, the "clicking" of the TCO-labeled protein to a tetrazine-modified molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., a drug, fluorescent dye)

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Ligation Reaction:

-

Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the desired molar ratio (a 1:1 or a slight excess of the tetrazine is common).

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete in a shorter time due to the fast kinetics.

-

-

Purification (if necessary): If unreacted tetrazine-molecule needs to be removed, this can be achieved by size-exclusion chromatography (SEC).

-

Characterization: The final conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and by mass spectrometry to confirm the final mass.

Visualizations

Signaling Pathways and Mechanisms

References

Trans-cyclooctene-PEG5-maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclooctene-PEG5-maleimide (TCO-PEG5-Maleimide) is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a thiol-reactive maleimide group, enables a dual-reaction strategy for the precise assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive overview of its properties, reaction kinetics, and applications, with detailed protocols for its use in constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescent probes.

The TCO moiety facilitates exceptionally fast and selective bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1] Concurrently, the maleimide group allows for covalent attachment to molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[3] The PEG5 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

Core Properties and Chemical Data

| Property | Value | Source |

| Chemical Formula | C25H40N2O9 | |

| Molecular Weight | 512.59 g/mol | |

| Appearance | White solid or colorless oil | |

| Solubility | Soluble in water, ethanol, DMSO, DMF, DCM, THF, acetonitrile | |

| Purity | ≥95% | |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles. |

Reaction Kinetics and Stability

The dual functionality of TCO-PEG5-maleimide allows for two distinct and orthogonal conjugation reactions. The kinetics and stability of these reactions are critical for experimental design and success.

| Parameter | TCO-Tetrazine (IEDDA) Reaction | Maleimide-Thiol Reaction |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ (up to 2000 M⁻¹s⁻¹ reported for some TCO-tetrazine pairs) | Dependent on pH and thiol pKa |

| Reaction pH | Wide range, typically physiological pH (7.0-7.5) | Optimal at pH 6.5-7.5 |

| Reaction Time | 30-60 minutes at low micromolar concentrations | 1-4 hours at room temperature |

| Molar Excess of Reagent | 1.1 - 5 fold molar excess of tetrazine-labeled molecule | 10-20 fold molar excess of maleimide reagent |

| Stability of Linkage | Stable dihydropyridazine bond | Stable thioether bond. However, the maleimide-thiol adduct can undergo retro-Michael addition and thiol exchange, particularly with N-alkyl substituted maleimides. |

| Aqueous Stability of TCO moiety | TCO-labeled IgG loses ~10.5% reactivity after 4 weeks at 4°C and ~7% at -20°C in PBS pH 7.5. The half-life of TCO can be short as it can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage of TCO compounds is not recommended. | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. |

Data compiled from sources:

Visualizing the Dual-Reaction Mechanism

The power of Trans-cyclooctene-PEG5-maleimide lies in its ability to act as a central linker connecting two different molecules through two distinct chemical reactions. This can be visualized as a logical workflow.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a thiol-containing antibody to a tetrazine-functionalized cytotoxic drug using TCO-PEG5-maleimide.

Materials:

-

Monoclonal Antibody (mAb) with accessible cysteine residues

-

TCO-PEG5-maleimide

-

Tetrazine-functionalized cytotoxic drug

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction (Thiol Generation):

-

Prepare the antibody solution at 1-5 mg/mL in degassed PBS.

-

Add a 10-fold molar excess of TCEP solution (e.g., 10 mM in water) to the antibody solution.

-

Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

-

Remove excess TCEP using a desalting column, exchanging the buffer back to degassed PBS.

-

-

Antibody conjugation with TCO-PEG5-Maleimide:

-

Immediately after desalting, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the TCO-PEG5-maleimide solution to the reduced antibody.

-

Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.

-

Remove excess TCO-PEG5-maleimide using a desalting column. The resulting product is the TCO-functionalized antibody (mAb-TCO).

-

-

ADC Formation via IEDDA Click Chemistry:

-

Prepare a stock solution of the tetrazine-functionalized drug in DMSO.

-

Add a 1.5 to 5-fold molar excess of the tetrazine-drug to the mAb-TCO solution.

-

Incubate for 60 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug and other small molecules.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Protocol 2: Synthesis of a PROTAC

This protocol outlines the assembly of a PROTAC by linking a thiol-containing E3 ligase ligand to a tetrazine-functionalized target protein ligand.

Materials:

-

E3 ligase ligand with a free thiol group

-

Target protein ligand functionalized with a tetrazine

-

TCO-PEG5-maleimide

-

Reaction buffer (e.g., PBS pH 7.0)

-

Anhydrous DMSO or DMF

-

HPLC for purification and analysis

Procedure:

-

Reaction of E3 Ligase Ligand with TCO-PEG5-Maleimide:

-

Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.

-

Prepare a stock solution of TCO-PEG5-maleimide in DMSO or DMF.

-

Add a 1.5 to 3-fold molar excess of the TCO-PEG5-maleimide solution to the E3 ligase ligand solution.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, purify the intermediate (E3 ligand-linker) by preparative HPLC.

-

-

PROTAC Assembly via IEDDA Click Chemistry:

-

Dissolve the purified E3 ligand-linker intermediate and the tetrazine-functionalized target protein ligand in a suitable solvent (e.g., DMSO).

-

Mix the two components, typically in a 1:1 or with a slight excess of one component.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.

-

Application in Studying Signaling Pathways

While TCO-PEG5-maleimide does not directly participate in signaling pathways, it is a powerful tool for creating bespoke chemical probes and targeted therapeutics to investigate and modulate these pathways. For instance, a researcher can conjugate a known kinase inhibitor (functionalized with a tetrazine) to an antibody that targets a specific cell surface receptor (with engineered thiols). This creates a tool to deliver the inhibitor to a specific cell type, allowing for the study of the kinase's role in signaling downstream of that receptor.

Hypothetical Workflow for Studying the PI3K/Akt Pathway:

-

Synthesize a targeted inhibitor: Conjugate a tetrazine-modified PI3K inhibitor to a TCO-functionalized antibody that targets a receptor upstream of the PI3K/Akt pathway (e.g., EGFR), following a protocol similar to ADC synthesis.

-

Cell Treatment: Treat cancer cells overexpressing the target receptor with the synthesized antibody-inhibitor conjugate.

-

Pathway Analysis: Lyse the cells at various time points and perform Western blotting to analyze the phosphorylation status of key downstream proteins in the PI3K/Akt pathway, such as Akt (at Ser473) and mTOR. A decrease in phosphorylation would indicate successful targeted inhibition of the pathway.

Conclusion

Trans-cyclooctene-PEG5-maleimide is a versatile and powerful bifunctional linker that bridges the worlds of bioorthogonal click chemistry and traditional thiol-reactive bioconjugation. Its well-defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer make it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed protocols and workflows provided in this guide offer a starting point for the rational design and synthesis of advanced bioconjugates for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics.

References

The Strategic Role of the PEG5 Spacer in T-CO-Maleimide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The TCO-maleimide linker, a heterobifunctional entity, leverages the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine, alongside the well-established maleimide-thiol conjugation. The incorporation of a discrete five-unit polyethylene glycol (PEG5) spacer within this linker architecture is not a trivial modification but a strategic choice to enhance the overall performance and therapeutic potential of the resulting bioconjugate. This guide provides a comprehensive examination of the multifaceted role of the PEG5 spacer, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Concepts: The Physicochemical Advantages of the PEG5 Spacer

The inclusion of a PEG5 spacer in TCO-maleimide linkers imparts several beneficial properties that address common challenges in bioconjugation.[1][] These advantages primarily stem from the inherent characteristics of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and other payloads are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG5 spacer increases the overall water solubility of the linker-payload complex and the final bioconjugate, mitigating aggregation issues.[3][4] This improved solubility is crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability and manufacturability of the ADC.[5]

Reduced Steric Hindrance: The flexible and extended nature of the PEG5 spacer provides spatial separation between the conjugated biomolecule and the payload. This separation can minimize steric hindrance, which might otherwise impede the binding of the antibody to its target antigen or interfere with the payload's mechanism of action.

Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the bioconjugate, PEGylation can reduce renal clearance and non-specific uptake by the reticuloendothelial system. This often leads to a longer plasma half-life and increased tumor accumulation of ADCs.

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, which is a critical attribute for therapeutic applications.

Data Presentation: The Impact of PEG Spacers on Bioconjugate Properties

While direct head-to-head quantitative data for TCO-maleimide linkers with and without a PEG5 spacer is not extensively published, the following tables summarize representative data on the impact of PEG linker length on key properties of antibody-drug conjugates. This data, extrapolated from studies on various PEGylated linkers, provides a strong indication of the expected benefits of a PEG5 spacer.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| Linker Type | Payload | Target Cysteine/Lysine | Achieved Average DAR | Reference |

| Maleimide (Short Spacer) | Auristatin | Cysteine | 2.5 | |

| Maleimide-PEG4 | Auristatin | Cysteine | 3.0 | |

| Maleimide-PEG8 | Auristatin | Cysteine | 4.8 | |

| Maleimide-PEG12 | Auristatin | Cysteine | 3.7 |

This table illustrates that intermediate-length PEG spacers can lead to higher achievable DARs, likely due to improved solubility and reduced aggregation of the linker-payload during conjugation.

Table 2: Effect of PEG Spacer on ADC Hydrophobicity and Pharmacokinetics

| ADC Linker | HIC Retention Time (min) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |

| Non-PEGylated | Higher | Increased | Lower | |

| PEG8 | Lower | Decreased | Higher | |

| PEG12 (Pendant) | Significantly Lower | Significantly Decreased | Improved |

This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. This reduction in hydrophobicity generally correlates with slower plasma clearance and improved in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of TCO-PEG5-maleimide linkers in the synthesis and characterization of antibody-drug conjugates.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody

This protocol describes the conjugation of a thiol-containing payload to the TCO-PEG5-maleimide linker, followed by the bioorthogonal ligation of the TCO-functionalized payload to a tetrazine-modified antibody.

Materials:

-

TCO-PEG5-maleimide

-

Thiol-containing payload

-

Tetrazine-modified antibody

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching Solution: 1 M N-acetylcysteine

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Preparation of TCO-PEG5-Payload:

-

Dissolve the thiol-containing payload in DMF or DMSO.

-

Dissolve TCO-PEG5-maleimide in DMF or DMSO to a concentration of 10 mM.

-

Add a 1.5 to 3-fold molar excess of TCO-PEG5-maleimide to the payload solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Purify the TCO-PEG5-payload conjugate by reverse-phase HPLC.

-

-

Bioorthogonal Ligation to Antibody:

-

Dissolve the purified TCO-PEG5-payload in a minimal amount of DMSO.

-

Add a 3 to 5-fold molar excess of the TCO-PEG5-payload solution to the tetrazine-modified antibody in the Reaction Buffer.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.

-

Purify the resulting ADC using a desalting column or SEC to remove excess TCO-PEG5-payload.

-

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

-

Inject the purified ADC onto an SEC column equilibrated with a suitable mobile phase (e.g., PBS).

-

Monitor the elution profile at 280 nm.

-

The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and extent of aggregation.

3. Confirmation of Conjugation by Mass Spectrometry:

-

Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).

-

Analyze the deglycosylated ADC by LC-MS (e.g., on a Q-TOF mass spectrometer) to determine the molecular weight of the conjugated antibody and confirm the successful attachment of the linker-payload.

Protocol 3: Plasma Stability Assay

-

Incubate the purified ADC in human or mouse plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

-

Capture the ADC from the plasma using protein A/G magnetic beads.

-

Analyze the captured ADC by LC-MS to quantify the amount of intact ADC remaining and to identify any degradation products.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of TCO-PEG5-maleimide linkers.

Caption: Structure of the TCO-PEG5-Maleimide linker.

Caption: Two-step experimental workflow for ADC synthesis.

Caption: Signaling pathway of ADC action.

Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

Conclusion

The PEG5 spacer is a critical component in the design of TCO-maleimide linkers, offering significant advantages in terms of solubility, stability, and pharmacokinetic properties of the resulting bioconjugates. Its ability to mitigate the hydrophobicity of payloads and reduce steric hindrance makes it an invaluable tool for the development of next-generation therapeutics with an improved therapeutic window. The experimental protocols and characterization methods outlined in this guide provide a robust framework for the successful implementation of TCO-PEG5-maleimide linkers in research and drug development programs. As the field of bioconjugation continues to advance, the rational design of linkers, including the strategic use of spacers like PEG5, will remain a cornerstone of innovation.

References

TCO-PEG5-Maleimide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of TCO-PEG5-maleimide, a heterobifunctional linker critical in bioconjugation and drug development. This document summarizes key data, outlines detailed experimental protocols, and provides visual workflows to facilitate its effective use in research and development settings.

Introduction to TCO-PEG5-Maleimide

TCO-PEG5-maleimide is a versatile crosslinker that incorporates a trans-cyclooctene (TCO) group, a five-unit polyethylene glycol (PEG) spacer, and a maleimide group. The TCO moiety reacts with tetrazine-functionalized molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as "click chemistry." Concurrently, the maleimide group selectively forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The hydrophilic PEG5 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Solubility Profile

Table 1: Qualitative Solubility of TCO-PEG5-Maleimide

| Solvent Class | Solvent | Solubility |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Polar Protic | Ethanol | Soluble |

| Nonpolar/Halogenated | Dichloromethane (DCM) | Soluble |

Stability Profile

The stability of TCO-PEG5-maleimide is influenced by the individual stabilities of the TCO and maleimide functional groups, which are susceptible to degradation under specific conditions.

TCO Group Stability

The TCO group can undergo isomerization to its less reactive cis-cyclooctene (CCO) form. This process can occur over time, and therefore, long-term storage of TCO-containing reagents is generally not recommended[1][2]. For optimal reactivity, it is advisable to use the reagent promptly after preparation in solution.

Maleimide Group Stability

The stability of the maleimide group is highly dependent on the pH of the solution.

-

Optimal pH for Thiol Reaction: The maleimide group reacts most efficiently and specifically with thiol groups at a pH range of 6.5 to 7.5[3].

-

Hydrolysis at Alkaline pH: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols[3]. This hydrolysis is a competing reaction that can reduce the efficiency of the desired conjugation.

-

Storage and Handling: To maintain the integrity of the maleimide group, stock solutions should be prepared in anhydrous solvents like DMSO or DMF and stored at low temperatures. Buffers containing thiols (e.g., DTT) or azides should be avoided during storage and in reaction mixtures where the maleimide is intended to react with a specific target[3].

While specific kinetic data for TCO-PEG5-maleimide is not available, a study on a similar compound, TCO-PEG3-modified goat IgG, provides some insight into the stability of the TCO functionality in an aqueous environment. The study found that the modified antibody lost approximately 10.5% of its reactivity towards tetrazines when stored at 4°C for 4 weeks and 7% when stored at -20°C in a phosphate buffer at pH 7.5. Another study on maleimide-functionalized nanoparticles estimated the half-life of the maleimide group to be 32 days at 4°C and 11 days at 20°C in a pH 7.0 buffer.

Table 2: General Stability and Reactivity pH Profile of TCO-PEG5-Maleimide Functional Groups

| Functional Group | Condition | Effect |

| TCO | Long-term storage | Potential isomerization to less reactive CCO form |

| Maleimide | pH 6.5 - 7.5 | Optimal for selective reaction with thiols |

| Maleimide | pH > 7.5 | Increased rate of hydrolysis to an unreactive maleamic acid |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of TCO-PEG5-maleimide, adapted from established protocols for similar compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted "shake-flask" method for determining equilibrium solubility.

Objective: To determine the quantitative solubility of TCO-PEG5-maleimide in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

TCO-PEG5-maleimide

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or CAD)

-

Validated HPLC method for quantifying TCO-PEG5-maleimide

Procedure:

-

Add an excess amount of TCO-PEG5-maleimide to a known volume of the aqueous buffer in a sealed vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved TCO-PEG5-maleimide.

-

Calculate the solubility in mg/mL or Molarity.

Caption: Workflow for determining the aqueous solubility of TCO-PEG5-maleimide.

Protocol for Assessing Stability in Aqueous Solution (HPLC-Based Method)

This protocol outlines a method to assess the hydrolytic stability of the maleimide group of TCO-PEG5-maleimide at different pH values.

Objective: To determine the rate of hydrolysis of the maleimide group in TCO-PEG5-maleimide at various pH conditions.

Materials:

-

TCO-PEG5-maleimide

-

Aqueous buffers with different pH values (e.g., pH 6.0, 7.4, and 8.5)

-

Anhydrous DMSO or DMF

-

Thermostatic incubator

-

HPLC system with a UV-Vis detector

-

Validated stability-indicating HPLC method capable of separating the intact TCO-PEG5-maleimide from its hydrolysis products.

Procedure:

-

Prepare a stock solution of TCO-PEG5-maleimide in anhydrous DMSO or DMF.

-

For each pH condition, dilute the stock solution into the respective aqueous buffer to a final concentration suitable for HPLC analysis.

-

Immediately after preparation (t=0), inject an aliquot into the HPLC system to determine the initial concentration of the intact compound.

-

Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and inject them into the HPLC system.

-

Monitor the decrease in the peak area of the intact TCO-PEG5-maleimide and the appearance of any degradation peaks over time.

-

Plot the percentage of remaining intact TCO-PEG5-maleimide against time for each pH condition.

-

From this data, the half-life (t½) of the maleimide group at each pH can be calculated.

Caption: Workflow for assessing the stability of TCO-PEG5-maleimide in aqueous solutions.

Logical Relationships in Bioconjugation

The dual reactivity of TCO-PEG5-maleimide allows for a two-step, orthogonal bioconjugation strategy. This is particularly useful for linking two different biomolecules, for example, an antibody and a small molecule drug.

References

Storing and Handling TCO-PEG5-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and utilization of the bifunctional crosslinking reagent, TCO-PEG5-maleimide. Adherence to these guidelines is crucial for maintaining the reagent's integrity and achieving reproducible results in bioconjugation, drug delivery, and other advanced applications.

Introduction to TCO-PEG5-Maleimide

TCO-PEG5-maleimide is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. It features two distinct reactive moieties: a trans-cyclooctene (TCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation approach.

The TCO group participates in a highly efficient and rapid bioorthogonal reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is known for its high specificity and biocompatibility. Concurrently, the maleimide group selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG5 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments, reduces steric hindrance, and can minimize immunogenicity.

These properties make TCO-PEG5-maleimide an invaluable tool for applications such as:

-

Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTAC® Development: Synthesizing proteolysis-targeting chimeras for targeted protein degradation.[1]

-

Fluorescent Labeling and Imaging: Attaching fluorescent probes to biomolecules for in vitro and in vivo imaging.

-

Surface Modification: Functionalizing nanoparticles, beads, and other materials for biomedical applications.

Physicochemical and Stability Data

Accurate quantitative data is essential for experimental design and execution. The following tables summarize the key properties of TCO-PEG5-maleimide.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₄₀N₂O₉ | [2] |

| Molecular Weight | 512.59 g/mol | [2] |

| Purity | ≥95% | [2] |

| Appearance | White solid or colorless oil | [3] |

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| DMF | Soluble |

| DCM | Soluble |

| THF | Soluble |

| Acetonitrile | Soluble |

Note: While qualitatively described as soluble, it is recommended to test solubility at the desired concentration for your specific application.

| Condition | Duration | Stability |

| In anhydrous solvent at -80°C | 6 months | Stable |

| In anhydrous solvent at -20°C | 1 month | Stable |

| TCO-labeled IgG in aqueous buffer at 4°C | 4 weeks | ~10.5% loss of reactivity |

| TCO-labeled IgG in aqueous buffer at -20°C | 4 weeks | ~7% loss of reactivity |

Storage and Handling of TCO-PEG5-Maleimide

Proper storage and handling are critical to prevent degradation of the reactive TCO and maleimide groups.

Long-Term Storage

For long-term storage, TCO-PEG5-maleimide should be kept at -20°C in a sealed container, protected from light and moisture. It is advisable to desiccate the reagent to prevent hydrolysis of the maleimide group. Avoid frequent freeze-thaw cycles, which can introduce moisture and degrade the reagent.

Reagent Preparation and Short-Term Storage

When preparing stock solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to maintain the reactivity of the maleimide group. It is recommended to prepare stock solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it can be stored at -20°C for up to one month or at -80°C for up to six months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Experimental Protocols

The following are detailed protocols for the two primary reactions involving TCO-PEG5-maleimide: maleimide-thiol conjugation and TCO-tetrazine click chemistry.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating TCO-PEG5-maleimide to a thiol-containing biomolecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein

-

TCO-PEG5-maleimide

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer (e.g., HEPES, Tris), pH 6.5-7.5.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

-

Prepare the Protein Solution: Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Prepare the TCO-PEG5-Maleimide Stock Solution: Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PEG5-maleimide stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C. Protect the reaction from light if the biomolecule is light-sensitive.

-

Purification: Remove the excess, unreacted TCO-PEG5-maleimide and byproducts using size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting TCO-labeled protein to determine the degree of labeling (DOL).

Protocol for TCO-Tetrazine Click Chemistry

This protocol describes the conjugation of a TCO-labeled biomolecule to a tetrazine-labeled molecule.

Materials:

-

TCO-labeled biomolecule (from section 4.1)

-

Tetrazine-functionalized molecule

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7.4

Procedure:

-

Prepare Reactants: Dissolve the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

-

Click Reaction: Add the tetrazine-containing molecule to the solution of the TCO-labeled biomolecule. A molar ratio of 1.1 to 5-fold excess of the tetrazine-labeled molecule is recommended.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically rapid, with a second-order rate constant in the range of 10³ M⁻¹s⁻¹.

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method.

Signaling Pathways and Experimental Workflows

Visual representations of the chemical reactions and experimental workflows can aid in understanding the processes involved.

Caption: A logical workflow for the two-step bioconjugation process using TCO-PEG5-maleimide.

Caption: Experimental workflow for the maleimide-thiol conjugation step.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the reagent.

-

Avoid Inhalation and Contact: Avoid inhaling the powder or solution and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Work in a Ventilated Area: Handle the reagent in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

A general SDS for maleimide indicates that it can be toxic if swallowed and may cause skin and eye irritation. However, an SDS for a poly(ethylene glycol) methyl ether maleimide product from a major supplier indicates that it is not a hazardous substance. Given the reactive nature of the maleimide group, it is prudent to handle TCO-PEG5-maleimide with care.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds- Hydrolysis of the maleimide group- Incorrect buffer pH | - Ensure complete reduction with sufficient TCEP and subsequent removal.- Use anhydrous solvents for stock solutions and prepare them fresh.- Verify that the buffer pH is within the optimal range of 6.5-7.5. |

| Protein Precipitation | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the final concentration of DMSO or DMF below 10% (v/v).- Optimize reaction temperature and time. |

| Low Recovery After Purification | - Non-specific binding to purification column- Aggregation of the conjugate | - Choose an appropriate purification method and column material.- The PEG spacer should minimize aggregation, but if it occurs, consider optimizing buffer conditions. |

By following this comprehensive guide, researchers can effectively store, handle, and utilize TCO-PEG5-maleimide to achieve successful and reproducible outcomes in their bioconjugation experiments.

References

TCO-PEG5-Maleimide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG5-maleimide is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation and drug development. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide moiety, enables the efficient and specific linkage of biomolecules. This guide provides a comprehensive overview of the physicochemical properties, reaction mechanisms, and key applications of TCO-PEG5-maleimide, with a focus on its utility in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and data are presented to facilitate its practical implementation in the laboratory.

Introduction

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics and bioorthogonality, proceeding efficiently in complex biological media without the need for a catalyst.[1] TCO-PEG5-maleimide is a linker that leverages this powerful chemistry, providing a versatile platform for connecting different molecular entities with precision and stability.

This technical guide delves into the specifics of TCO-PEG5-maleimide, offering a detailed resource for researchers. We will explore its chemical properties, reaction schemes, and provide step-by-step protocols for its use in cutting-edge applications.

Physicochemical Properties

There are two common variants of TCO-PEG5-maleimide, differing by the presence of an amido group, which affects their molecular weight and formula. It is crucial for researchers to verify which variant they are using.

| Property | TCO-PEG5-maleimide | TCO-PEG5-amido-maleimide |

| Molecular Formula | C25H40N2O9 | C28H45N3O10 |

| Molecular Weight | 512.59 g/mol | 583.67 g/mol [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer enhances aqueous solubility. | Soluble in organic solvents such as DMSO and DMF. The PEG spacer enhances aqueous solubility. |

| Storage | Store at -20°C, protected from light and moisture. | Store at -20°C, protected from light and moisture. |

Reaction Mechanisms

TCO-PEG5-maleimide possesses two orthogonal reactive handles: the TCO group and the maleimide group. This dual reactivity allows for a two-step conjugation strategy.

Thiol-Maleimide Conjugation

The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[3]

TCO-Tetrazine Ligation (iEDDA)

The TCO group undergoes a rapid and irreversible [4+2] cycloaddition reaction with a tetrazine derivative. This bioorthogonal reaction is characterized by its high speed and specificity, enabling the conjugation of molecules in complex biological environments.[1]

Experimental Protocols

General Considerations

-

Buffer Selection: For maleimide reactions, use buffers at pH 6.5-7.5 that are free of thiols (e.g., DTT, 2-mercaptoethanol). Phosphate-buffered saline (PBS) is a common choice. For TCO-tetrazine ligation, a wider pH range (6.0-9.0) can be tolerated.[4]

-

Solvent: TCO-PEG5-maleimide should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to prepare a stock solution.

-

Purification: Unreacted linker and byproducts are typically removed using size-exclusion chromatography (SEC) or dialysis.

Protocol 1: Labeling a Thiol-Containing Protein with TCO-PEG5-Maleimide

This protocol describes the first step in a two-step conjugation, where a protein is functionalized with the TCO moiety.

-

Protein Preparation: If the protein of interest does not have a free cysteine, it may be necessary to reduce existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is a common starting point. Purify the reduced antibody to remove excess TCEP.

-

Reaction Setup:

-

Dissolve the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.

-

Prepare a 10-20 mM stock solution of TCO-PEG5-maleimide in anhydrous DMSO.

-

Add a 5-20 fold molar excess of the TCO-PEG5-maleimide stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein precipitation.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.

-

Purification: Remove unreacted TCO-PEG5-maleimide using a desalting column or dialysis.

-

Characterization: The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled and unlabeled protein.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the second step, where the TCO-labeled protein is conjugated to a tetrazine-functionalized molecule.

-

Reactant Preparation:

-

Prepare the TCO-labeled protein in the desired reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the tetrazine-functionalized molecule of interest in a compatible solvent (e.g., DMSO, water).

-

-

Ligation Reaction:

-

Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1.1 to 1:5 molar ratio (TCO:tetrazine).

-

The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.

-

-

Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted components.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

TCO-PEG5-maleimide is well-suited for the construction of site-specific ADCs. By engineering a cysteine residue at a specific site on an antibody, a cytotoxic drug functionalized with a tetrazine can be precisely attached via the TCO linker. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. TCO-PEG5-maleimide can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The "click-to-degrade" approach allows for the modular and efficient assembly of PROTAC libraries for screening and optimization.

Conclusion

TCO-PEG5-maleimide is a highly valuable and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactivity, coupled with the exceptional speed and selectivity of the TCO-tetrazine ligation, enables the precise construction of complex biomolecular architectures. The applications in ADC and PROTAC development highlight its potential to contribute significantly to the advancement of targeted therapeutics. This guide provides the fundamental knowledge and practical protocols to empower scientists to effectively utilize TCO-PEG5-maleimide in their research endeavors.

References

A Technical Guide to Bioorthogonal Chemistry: From Fundamental Reactions to Advanced Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] Coined by Carolyn R. Bertozzi, the term "bioorthogonal" describes a reaction that is independent of, or "orthogonal" to, the complex chemical environment of a biological system.[1] These reactions typically involve two components: a bioorthogonal functional group, or "handle," which is introduced into a biomolecule of interest, and a corresponding probe molecule that selectively reacts with the handle.[1] This powerful strategy allows for the specific labeling and manipulation of biomolecules—such as proteins, glycans, lipids, and nucleic acids—in their natural settings, including within living cells and whole organisms.

To be considered truly bioorthogonal, a reaction must satisfy several stringent criteria:

-

Selectivity: The reacting functional groups must be mutually and exclusively reactive with each other and inert to the vast array of other functional groups present in biological systems.

-

Biocompatibility: The reactants, products, and any catalysts involved must be non-toxic and not perturb the normal physiology of the system under investigation.

-

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at the low concentrations typical for biomolecules.

-

Stability: Both the reactants and the resulting covalent linkage must be stable in a biological context.

The application of bioorthogonal chemistry typically involves a two-step process. First, a biomolecule is tagged with a bioorthogonal reporter, often through metabolic labeling, where cells are fed precursors carrying the desired functional group. Alternatively, genetic code expansion can be used to incorporate noncanonical amino acids with bioorthogonal handles into proteins. In the second step, a probe molecule containing the complementary functional group is introduced, which then reacts specifically with the tagged biomolecule, enabling its visualization, isolation, or functional manipulation.

This guide provides an in-depth overview of the core bioorthogonal reactions, their applications in research and drug development, quantitative comparisons of their kinetics, and detailed experimental protocols for their implementation.

Core Bioorthogonal Reactions

Several classes of reactions have been developed that meet the criteria for bioorthogonality. The most prominent among these are the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions, and inverse-electron-demand Diels-Alder reactions.

Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed. It occurs between an azide and a triarylphosphine that is engineered with an electrophilic trap. While highly selective and biocompatible, its primary drawback is its relatively slow reaction kinetics, which can necessitate high reactant concentrations.

Azide-Alkyne Cycloadditions

The reaction between azides and alkynes to form triazoles is a cornerstone of bioorthogonal chemistry.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and popular "click" reaction is characterized by fast kinetics and high yields. However, its primary limitation for in vivo applications is the cytotoxicity of the copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity issue of CuAAC, SPAAC was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which reacts spontaneously with azides without the need for a catalyst. The reaction rate is driven by the release of ring strain in the cyclooctyne. The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, often referred to as tetrazine ligation, is currently the fastest known bioorthogonal reaction. It occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). This reaction boasts exceptionally rapid kinetics, excellent selectivity, and biocompatibility, making it highly suitable for in vivo applications where speed and low reactant concentrations are critical.

Quantitative Comparison of Bioorthogonal Reactions

The choice of a bioorthogonal reaction for a specific application depends heavily on its kinetic properties. The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of these reactions.

| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide | Engineered Phosphine | 10⁻³ - 10⁻² | Highly selective, biocompatible | Slow kinetics, potential for phosphine oxidation |

| CuAAC | Azide | Terminal Alkyne | 10¹ - 10⁴ | Fast kinetics, high yield, well-established | Requires cytotoxic copper catalyst |

| SPAAC | Azide | Strained Alkyne (e.g., DBCO, BCN) | 10⁻³ - 1 | Catalyst-free, biocompatible, tunable kinetics | Slower than CuAAC and IEDDA, synthesis of strained alkynes can be complex |

| IEDDA (Tetrazine Ligation) | Tetrazine | Strained Alkene (e.g., TCO) | 1 - 10⁶ | Extremely fast kinetics, catalyst-free, biocompatible | Tetrazine stability can be a concern, dienophile synthesis |

Applications in Research and Drug Development

Bioorthogonal chemistry has become an indispensable tool across various scientific disciplines, from fundamental cell biology to clinical applications.

Labeling and Imaging of Biomolecules

A primary application of bioorthogonal chemistry is the labeling of biomolecules for visualization. By metabolically incorporating an azide- or alkyne-bearing precursor, researchers can tag proteins, glycans, lipids, and nucleic acids. Subsequent reaction with a complementary probe attached to a fluorophore allows for high-resolution imaging of these molecules in living cells and organisms. The fast kinetics of the IEDDA reaction are particularly advantageous for imaging dynamic processes and low-abundance biomolecules.

Proteomics and Glycomics

Bioorthogonal chemistry enables the enrichment and identification of specific classes of proteins and glycans. For instance, noncanonical amino acids containing bioorthogonal handles can be incorporated into newly synthesized proteins. These tagged proteins can then be reacted with an affinity probe (e.g., biotin) for subsequent isolation and identification by mass spectrometry. This approach has been widely used to study protein dynamics, post-translational modifications, and protein-protein interactions.

Drug Discovery and Delivery

In drug development, bioorthogonal chemistry is being explored for targeted drug delivery and activation. One strategy, known as pretargeting, involves administering an antibody-dienophile conjugate that binds to a specific tumor antigen. A second, smaller molecule carrying a drug and the complementary tetrazine is then administered. The rapid IEDDA reaction concentrates the drug at the tumor site, potentially increasing therapeutic efficacy while reducing systemic toxicity. Additionally, "click-to-release" systems use bioorthogonal reactions to uncage and activate prodrugs at a specific location.

Diagnostics and Theranostics

The high specificity and rapid kinetics of reactions like tetrazine ligation are being leveraged for in vivo imaging applications, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Pretargeting strategies can significantly improve the target-to-background ratio in imaging, allowing for earlier and more sensitive detection of diseases like cancer. This approach also opens the door to theranostics, where the same molecular targeting system is used for both diagnosis and therapy.

Diagrams of Key Workflows and Mechanisms

To visualize the concepts described, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections provide generalized protocols for common bioorthogonal chemistry applications. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.

Protocol 1: Metabolic Labeling and Fluorescent Imaging of Cell-Surface Glycans via SPAAC

This protocol describes the incorporation of an azide-modified sugar into cellular glycans, followed by labeling with a strained alkyne-fluorophore conjugate for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa) in culture.

-

Complete cell culture medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution in DMSO.

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Plate cells in a suitable format for microscopy (e.g., glass-bottom dish).

-

To the complete culture medium, add Ac₄ManNAz to a final concentration of 25-50 µM.

-

Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido sugar into cell-surface glycans.

-

-

SPAAC Reaction (Labeling):

-

Prepare a working solution of the DBCO-fluorophore in pre-warmed complete culture medium at a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-